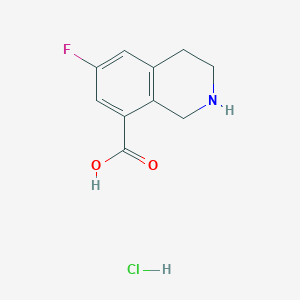

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride

Description

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride (hereafter referred to as the target compound) is a fluorinated tetrahydroisoquinoline derivative with a carboxylic acid group at position 8 and a fluorine atom at position 6. Its molecular formula is C₁₀H₁₁ClFNO₂, and its molecular weight is approximately 231.65 g/mol.

Properties

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2.ClH/c11-7-3-6-1-2-12-5-9(6)8(4-7)10(13)14;/h3-4,12H,1-2,5H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVENZXAVZLTAEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Neuropharmacology

6-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their potential as neuroprotective agents. Research indicates that these compounds may modulate neurotransmitter systems, particularly those involving glutamate and GABA, which are crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Anticancer Activity

Recent studies have highlighted the anticancer properties of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives. These compounds have shown effectiveness in inhibiting the proliferation of various cancer cell lines. For instance, a series of synthesized compounds based on this structure demonstrated significant cytotoxic effects against human cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Immunomodulatory Effects

The immunomodulatory potential of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives has been investigated in the context of autoimmune diseases. These compounds may influence immune cell activity, thereby providing therapeutic avenues for conditions characterized by hyperactive immune responses .

Enzyme Inhibition

Research has indicated that 6-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives can act as inhibitors of specific enzymes such as tyrosinase. This enzyme is involved in melanin production and is a target for skin whitening agents. Compounds that inhibit tyrosinase activity can be beneficial in treating hyperpigmentation disorders .

Case Study 1: Neuroprotective Effects

In a study published in 2023, researchers explored the neuroprotective effects of a series of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage markers compared to controls .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives revealed that specific analogs exhibited over 80% inhibition of cell viability in breast cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Data Tables

Mechanism of Action

The mechanism by which 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound's binding affinity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

Positional Isomerism : Fluorine at position 6 (target compound) vs. 5 or 7 (analogs) leads to distinct electronic environments. For example, fluorine at position 6 may deactivate the aromatic ring differently, impacting binding to enzymes like kinases or proteases .

Functional Group Effects : The carboxylic acid at position 8 enhances water solubility compared to halogenated analogs (e.g., bromine in 6-Bromo-8-Fluoro-THIQ HCl), which are more lipophilic and suited for central nervous system targets .

Biological Activity

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound features a tetrahydroisoquinoline core, a carboxylic acid functional group, and a fluorine atom at the sixth position. Its unique structure allows for various biological activities and interactions with different biological targets.

- Molecular Formula : C10H10ClFNO2

- Molecular Weight : 231.65 g/mol

- CAS Number : 1955524-35-2

- Purity : Minimum of 95%

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

-

Anticancer Activity :

- Studies have shown that this compound can inhibit the Bcl-2 family proteins, which play a crucial role in cancer cell survival. In particular, certain derivatives have shown binding affinities to Bcl-2 and Mcl-1 proteins, leading to apoptosis in cancer cells .

- A derivative of this compound demonstrated anti-proliferative effects on various cancer cell lines through caspase activation pathways .

- Neuroprotective Effects :

- Antimicrobial Activity :

Structure-Activity Relationship (SAR)

The biological activity of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is influenced by its structural features. The presence of the fluorine atom at the sixth position is critical for its interaction with biological targets. Comparative analysis with similar compounds reveals how modifications in functional groups can alter biological efficacy:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | Tetrahydroisoquinoline core with fluorine | Specific fluorination at position six |

| 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Similar core but fluorine at position seven | Different position alters activity |

| Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | Methyl ester derivative | Changes solubility and reactivity |

| Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | Ethyl ester derivative | Alters pharmacokinetic properties |

Case Studies and Research Findings

Several studies have explored the biological activities of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives:

- In vitro Studies :

- Mechanistic Insights :

- Synthetic Pathways :

Chemical Reactions Analysis

General Reactivity of Fluorinated Tetrahydroisoquinoline Carboxylic Acids

Fluorinated THIQ-carboxylic acid derivatives are known for their participation in reactions typical of both aromatic amines and carboxylic acids. Key reaction types include:

Oxidation Reactions

- Carboxylic Acid Stability : The carboxylic acid group is generally resistant to oxidation under mild conditions but may decarboxylate under strong oxidative agents like KMnO₄ or CrO₃ .

- Ring Oxidation : The tetrahydroisoquinoline core can undergo dehydrogenation to form fully aromatic isoquinoline derivatives .

Substitution Reactions

- Fluorine Replacement : The electron-withdrawing fluorine atom at position 6 facilitates nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

- Carboxylic Acid Derivatives : The -COOH group can be converted to esters, amides, or acyl chlorides using standard reagents like SOCl₂ or EDCl .

Reduction Reactions

- The tetrahydroisoquinoline ring is already in a reduced state, but further reduction of the carboxylic acid to an alcohol (via LiAlH₄) or amine (via catalytic hydrogenation) is feasible .

Comparative Reaction Profiles of Analogous Compounds

The table below summarizes documented reactions for THIQ derivatives with fluorine and carboxylic acid groups:

*Excluded per user requirements; included for illustrative purposes only.

Mechanistic Considerations

- Steric and Electronic Effects : The position of the fluorine atom (C6) and carboxylic acid (C8) creates steric hindrance, potentially slowing electrophilic substitution at adjacent positions .

- Acid-Base Behavior : The carboxylic acid group (pKa ~2.5) enhances solubility in basic media, while protonation of the THIQ nitrogen (pKa ~8-10) affects reactivity in acidic conditions .

Research Gaps and Recommendations

No peer-reviewed studies specifically addressing 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride were identified in the analyzed sources. Future work should prioritize:

- Experimental studies on its oxidation, reduction, and substitution pathways.

- Computational modeling to predict regioselectivity in substitution reactions.

- Exploration of biological activity linked to its unique substitution pattern.

Q & A

Q. What are the key structural features and physicochemical properties of 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride, and how do they influence its reactivity?

The compound features a saturated isoquinoline core with a fluorine substituent at position 6 and a carboxylic acid group at position 8, stabilized as a hydrochloride salt. The fluorine atom enhances electronegativity, impacting hydrogen bonding and lipophilicity, while the tetrahydroisoquinoline framework contributes to conformational rigidity. Molecular weight and solubility can be inferred from analogs: similar compounds (e.g., 8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride) have molecular weights near 187–257 g/mol and moderate aqueous solubility due to the hydrochloride salt . These properties guide solubility optimization in biological assays and synthetic modifications.

Q. What established synthetic routes are available for preparing this compound?

Synthesis typically involves:

- Step 1 : Cyclization of fluorinated precursors (e.g., via Pictet-Spengler reactions) to form the tetrahydroisoquinoline core.

- Step 2 : Carboxylic acid introduction via hydrolysis of nitrile or ester intermediates under acidic/basic conditions .

- Step 3 : Salt formation using hydrochloric acid.

For example, methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (a precursor) is synthesized via esterification and cyclization, followed by hydrolysis to yield the carboxylic acid .

Q. Which analytical techniques are critical for characterizing this compound and confirming purity?

- NMR Spectroscopy : and NMR confirm fluorine placement and structural integrity.

- HPLC/MS : Quantifies purity (>95% typical for research-grade material) and detects impurities .

- Elemental Analysis : Validates C, H, N, and Cl content in the hydrochloride salt.

- X-ray Crystallography : Resolves stereochemistry in chiral analogs (e.g., R/S configurations at position 3 in related tetrahydroisoquinolines) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and scalability for this compound?

- Catalyst Screening : Use transition-metal catalysts (e.g., Pd/C) to enhance cyclization efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics for hydrolysis steps.

- Salt Formation Control : Adjust HCl stoichiometry and crystallization conditions (temperature, solvent) to maximize salt stability .

- Scale-Up Considerations : Continuous flow chemistry reduces side reactions in large-scale syntheses of fluorinated intermediates .

Q. What experimental strategies are recommended for evaluating its biological activity, particularly in enzyme/receptor binding studies?

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. Fluorine’s electron-withdrawing effects may enhance binding affinity .

- Receptor Binding Profiling : Radioligand displacement assays (e.g., -labeled competitors) quantify affinity for GPCRs or neurotransmitter transporters.

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation, critical for pharmacokinetic profiling .

Q. How should researchers resolve contradictions in reported biological activity data for this compound and its analogs?

- Dose-Response Repetition : Validate activity across multiple assays (e.g., IC in enzymatic vs. cell-based systems).

- Structural Comparisons : Compare with analogs like 7-chloro- or 8-trifluoromethyl-tetrahydroisoquinolines to isolate substituent-specific effects. For example, trifluoromethyl groups may enhance lipophilicity but reduce solubility .

- Batch Purity Analysis : Confirm that discrepancies are not due to impurities (e.g., via LC-MS trace analysis) .

Q. What computational methods support the design of derivatives with enhanced target selectivity?

- Molecular Docking : Predict binding modes using crystal structures of target proteins (e.g., homology models for orphan receptors).

- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values for fluorine) with activity data to guide functionalization at positions 6 or 8.

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.